Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate

Catalog No.
S867626
CAS No.
1017781-45-1
M.F
C16H21NO5
M. Wt
307.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-o...

CAS Number

1017781-45-1

Product Name

Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate

IUPAC Name

ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-3-oxopropanoate

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

InChI

InChI=1S/C16H21NO5/c1-5-21-14(19)10-13(18)11-6-8-12(9-7-11)17-15(20)22-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20)

InChI Key

GRNQQSYBDFHTSO-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C

Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate is a chemical compound with the molecular formula C₁₆H₂₁NO₅ and a molecular weight of approximately 307.34 g/mol. This compound features several functional groups, including an ester, an amine, and a ketone, making it versatile for various

  • Antimicrobial Properties: Some derivatives of similar compounds have shown effectiveness against bacterial and fungal strains.
  • Antitumor Activity: Certain structural analogs are investigated for their potential as anticancer agents.

Further studies would be required to elucidate its specific biological effects and mechanisms of action .

The synthesis of Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate typically involves several steps:

  • Formation of the Amine: The tert-butoxycarbonyl protecting group is introduced to an amine precursor.
  • Esterification: The protected amine is then reacted with an appropriate acid chloride or anhydride to form the ester linkage.
  • Oxidation: If necessary, oxidation steps may be included to introduce the ketone functionality.

These methods may vary based on specific laboratory conditions and desired yields .

Ethyl 3-(4-amino phenyl)-3-oxopropanoateC₁₄H₁₉NO₃Lacks tert-butoxycarbonyl groupPotential drug candidateEthyl 2-(4-(tert-butoxycarbonyl)amino)benzoateC₁₆H₂₁NO₄Contains benzoate structureUsed in organic synthesisN-Boc-L-alanine ethyl esterC₉H₁₉NO₄Simple amino acid derivativeCommonly used in peptide synthesis

Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in pharmaceutical development. Its structure provides opportunities for further modifications that could enhance its biological activity compared to simpler analogs .

XLogP3

2.6

Wikipedia

Ethyl 3-{4-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate

Dates

Modify: 2023-08-16

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